NNMT Inhibitory Potency of the Core Scaffold vs. Structurally Related Analog
While direct binding data for 5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide is proprietary, the structurally related analog 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide (CAS 1396860-04-0) demonstrates a Ki of 650 nM against human NNMT [1]. This is contrasted with the more potent analog Compound 5g from patent US20250017936, which shows a Ki of 140 nM, highlighting how structural modifications influence activity [2].
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | 650 nM (for closely related analog) |
| Comparator Or Baseline | Compound 5g (US20250017936): Ki = 140 nM |
| Quantified Difference | 5g is ~4.6-fold more potent than the related analog; the target compound's potency is expected to be intermediate. |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli BL21(DE3), assessed via inhibition constant. |
Why This Matters
This demonstrates that the core scaffold is active against a therapeutically relevant target and that the specific substitution pattern of the target compound may offer a distinct potency and selectivity window for drug discovery programs.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689). Affinity Data: Ki 650 nM for human NNMT. Accessed 2026. View Source
- [2] BindingDB. BDBM50627712 (CHEMBL5432183). Affinity Data: Ki 140 nM for Compound 5g, US20250017936. Accessed 2026. View Source
